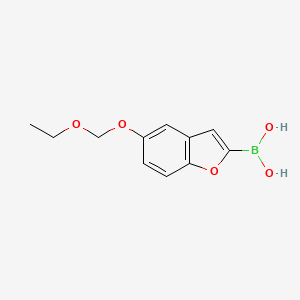
2,4-Dichloro-6-piperidinoquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Dichloro-6-piperidinoquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-piperidinoquinazoline typically involves the reaction of 2,4-dichloroquinazoline with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-piperidinoquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazolines: Formed through reduction.
科学的研究の応用
2,4-Dichloro-6-piperidinoquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,4-Dichloro-6-piperidinoquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
- 2,4-Dichloro-6-(2-methyl-piperidin-1-yl)-quinazoline
- 2,4-Dichloro-6-(4-methyl-piperidin-1-yl)-quinazoline
- 2,4-Dichloro-6-(2-ethyl-piperidin-1-yl)-quinazoline
Comparison:
- Structural Differences: The primary difference lies in the substitution on the piperidine ring. These variations can influence the compound’s pharmacokinetic and pharmacodynamic properties .
- Unique Properties: 2,4-Dichloro-6-piperidinoquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
特性
分子式 |
C13H13Cl2N3 |
|---|---|
分子量 |
282.17 g/mol |
IUPAC名 |
2,4-dichloro-6-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2 |
InChIキー |
XOOKHQUXRPYSNR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(1H-imidazol-1-yl)phenoxy]propanol](/img/structure/B8425240.png)



![1-(1,4-dioxaspiro[4.5]dec-8-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8425253.png)






![1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B8425320.png)


